N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride is a complex organic compound with significant applications in various fields such as medicinal chemistry and material science. This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and its functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amidation: The carboxylic acid group at the 8-position is converted to the carboxamide using reagents such as thionyl chloride followed by reaction with the appropriate amine.
Dimethylaminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to deprotonate the amine, making it a better nucleophile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Reduction of Nitro Group: Produces the corresponding amine.
Substitution Reactions: Can yield a variety of substituted quinoline derivatives.
Hydrolysis: Produces the carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The quinoline core is known for its biological activity, and modifications can lead to compounds with antimicrobial, antimalarial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride depends on its application. In biological systems, it may interact with DNA or proteins, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-6-nitroquinoline-8-carboxamide
- N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide
Uniqueness
N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride is unique due to the combination of its functional groups and the specific positions of these groups on the quinoline core. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
107027-11-2 |
---|---|
Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.9 |
Purity |
95 |
Origin of Product |
United States |
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